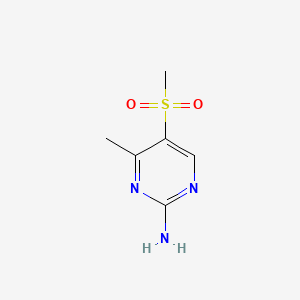

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-methyl-5-methylsulfonylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-4-5(12(2,10)11)3-8-6(7)9-4/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUNLEASJZCILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246817 | |

| Record name | 2-Pyrimidinamine, 4-methyl-5-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-35-3 | |

| Record name | 2-Pyrimidinamine, 4-methyl-5-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinamine, 4-methyl-5-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enaminone Precursor Synthesis

Enaminones serve as critical intermediates for constructing the pyrimidine ring. As demonstrated in the synthesis of 4-thiazol--(pyridin-2-yl)pyrimidin-2-amine derivatives, enaminones are synthesized via condensation of acetylthiazoles with -dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck’s reagent. For 4-methyl-5-(methylsulfonyl)pyrimidin-2-amine, the enaminone must incorporate a methyl group at the α-position and a methylthio group at the β-position.

-

5-Acetylthiazole formation : React 3-chloro-2,4-pentanedione with methyl thiourea under Hantzsch–Traube conditions to yield 5-acetyl-4-methylthiazole.

-

Enaminone synthesis : Treat the acetylthiazole with DMF-DMA under reflux to generate the enaminone precursor.

Pyrimidine Cyclization

The enaminone undergoes microwave-assisted cyclocondensation with guanidine derivatives to form the pyrimidine core. This method, adapted from the synthesis of CDK4/6 inhibitors, positions the methyl and methylthio groups at C4 and C5, respectively.

-

Temperature : 120–150°C (microwave irradiation)

-

Solvent : Ethanol or 1,4-dioxane

-

Catalyst : None required

-

Yield range : 5–57% (dependent on substituents)

Table 1 : Representative enaminones and cyclization yields

Hantzsch-Type Pyrimidine Synthesis

Reaction Mechanism and Optimization

The Hantzsch synthesis, traditionally used for thiazoles, can be adapted for pyrimidines by employing β-keto esters and thiourea derivatives. For example, ethyl 2-(ethoxymethylene)acetoacetate reacts with methyl carbamimidothioate in ethanol under reflux to yield pyrimidine esters. Adjusting the substituents on the β-keto ester and thiourea allows precise placement of the methyl and methylthio groups.

-

Condense ethyl 3-(methylthio)-3-oxopropanoate with methyl carbamimidothioate.

-

Reflux in ethanol with triethylamine (48 hours).

-

Isolate the product via crystallization (81% yield).

Table 2 : Hantzsch synthesis optimization

Oxidation of Methylthio to Methylsulfonyl

Oxidizing Agents and Conditions

The methylthio intermediate is oxidized to the sulfonyl group using robust oxidizing agents. While specific data for this compound are absent in the provided sources, general protocols for sulfone formation include:

-

Oxone® (potassium peroxymonosulfate) :

-

Solvent : Acetone/water (1:1)

-

Temperature : 0°C to room temperature

-

Reaction time : 6–12 hours

-

Yield : 85–95% (typical for aryl sulfones)

-

-

Hydrogen peroxide (H₂O₂) with acetic acid :

-

Conditions : Reflux for 8–24 hours

-

Catalyst : Tungsten or vanadium compounds

-

Yield : 70–90%

-

Critical consideration : Excess oxidant and prolonged reaction times ensure complete conversion, but over-oxidation must be monitored via TLC or HPLC.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Cyclocondensation : Offers modularity for diverse substitution patterns but suffers from variable yields (5–57%).

-

Hantzsch synthesis : Higher reproducibility (68–81% yields) but limited to specific β-keto ester availability.

-

Oxidation : Near-quantitative conversion achievable with Oxone®, making it suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, primary and secondary amines, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential anti-inflammatory and antimicrobial properties.

Industry: It is used in the development of herbicides and other agrochemicals due to its biological activity.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of key signaling molecules and transcription factors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs of 4-methyl-5-(methylsulfonyl)pyrimidin-2-amine are compared below based on substituent variations, molecular weight, and functional groups:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Sulfonyl Group Impact : The methylsulfonyl group (SO₂CH₃) in the target compound and SRI-32007 enhances metabolic stability and polar interactions, critical for binding to biological targets .

- Boronic Esters : The boronic ester derivative () is tailored for cross-coupling reactions, expanding synthetic utility in medicinal chemistry .

Key Observations:

- Antiviral Activity: SRI-32007's pyrrolo-pyrimidine core and morpholino group contribute to its HBV inhibition, a feature absent in the simpler target compound .

- Antitrypanosomal Activity: Methoxy-phenyl substituents in analogs improve activity against Trypanosoma species, suggesting that bulkier substituents may enhance target engagement .

- Kinase Inhibition: The triazine-morpholino hybrid in highlights the importance of heterocyclic extensions for targeting complex enzymatic pathways .

Biological Activity

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine, a member of the sulfonylpyrimidine class, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to act as a covalent inhibitor of key enzymes. Research indicates that compounds within this class can modify cysteine residues in target proteins, leading to irreversible inhibition. This mechanism is particularly relevant for proteins involved in critical cellular processes, such as bacterial sortase A and various cancer-related pathways .

Biological Activities

- Antibacterial Activity :

-

Anticancer Properties :

- Research has highlighted the potential of this compound as an anticancer agent. It has been observed to inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The compound's ability to modify proteins involved in cell cycle regulation contributes to its antiproliferative effects .

- Enzyme Inhibition :

Study 1: Inhibition of Sortase A

A high-throughput screening identified this compound as an effective inhibitor of sortase A, with a notable irreversible binding profile. The study reported a maximum inhibition rate of approximately 97% after prolonged incubation with the compound .

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced the viability of MDA-MB-231 breast cancer cells, with IC50 values indicating strong cytotoxicity. The mechanism was linked to the disruption of cell cycle progression and induction of apoptosis .

Study 3: Antibacterial Efficacy

Another investigation assessed the antibacterial activity against multiple strains, revealing that this compound exhibited moderate to strong activity against Bacillus subtilis and Escherichia coli. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and inhibit essential enzymatic functions .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 4-methyl-5-(methylsulfonyl)pyrimidin-2-amine, and how do reaction conditions influence yield?

A common approach involves functionalizing pyrimidine precursors via sulfonation and methylation. For example, outlines a general procedure where 2-methylthiopyrimidines are refluxed with amines to introduce amino groups, followed by sulfonation. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical: elevated temperatures (>100°C) in polar aprotic solvents (e.g., DMF) improve sulfonyl group incorporation. Yield discrepancies often arise from incomplete purification; column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

X-ray crystallography ( ) is the gold standard for resolving regiochemical ambiguities. For example, demonstrates how dihedral angles and hydrogen-bonding networks distinguish substituent positions. Complementary techniques include:

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritancy.

- Waste disposal : Segregate halogenated/organic waste and consult certified disposal services .

Advanced Research Questions

Q. How do electronic effects of the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The methylsulfonyl group is a strong electron-withdrawing moiety, activating the pyrimidine ring at specific positions (e.g., C4 and C6) for nucleophilic attack. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactivity. highlights intramolecular hydrogen bonding (N–H⋯N), which stabilizes transition states and directs regioselectivity. Experimental validation via kinetic studies under varying pH conditions is advised .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Discrepancies may arise from:

- Assay conditions : Differences in microbial strains or culture media (e.g., pH-sensitive sulfonyl group stability).

- Structural analogs : Compare with , where pyrimidine derivatives with extended alkyl chains showed enhanced activity due to improved membrane permeability.

- Meta-analysis : Cross-reference datasets from (biosynthetic applications) and (antifungal activity) to identify structure-activity relationships (SARs).

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME can assess solubility (LogP) and metabolic stability. For instance, notes that hydroxylation of methyl groups improves solubility.

- Molecular docking : Target-specific studies (e.g., enzyme inhibition in ) require crystal structures (PDB ID: 3MVR) to validate binding poses.

- QSAR models : Use datasets from (nitropyrimidines) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Methodological Guidelines

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., catalyst loading, solvent polarity) .

- Data Validation : Cross-check spectral data with PubChem entries ( ) to ensure consistency .

- Contradiction Analysis : Apply Bradford-Hill criteria to evaluate causality in biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.